molecular formula C7H14ClNS B13461370 6-Thia-1-azaspiro[3.5]nonane hydrochloride

6-Thia-1-azaspiro[3.5]nonane hydrochloride

Cat. No.: B13461370
M. Wt: 179.71 g/mol
InChI Key: QVRMCFBZRRHMCX-UHFFFAOYSA-N
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Description

6-Thia-1-azaspiro[35]nonane hydrochloride is a chemical compound characterized by a spirocyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thia-1-azaspiro[3.5]nonane hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Thia-1-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted spirocyclic derivatives .

Mechanism of Action

The mechanism of action of 6-Thia-1-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the spirocyclic ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: 6-Thia-1-azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H14ClNS

Molecular Weight

179.71 g/mol

IUPAC Name

8-thia-1-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H13NS.ClH/c1-2-7(3-4-8-7)6-9-5-1;/h8H,1-6H2;1H

InChI Key

QVRMCFBZRRHMCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN2)CSC1.Cl

Origin of Product

United States

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